

# The Dawn of Nuclear Medicine: A Technical History of Iodine-131

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An In-depth Guide on the Discovery, Production, and Pioneering Applications of a Transformative Radioisotope

This technical guide delves into the seminal discovery and early scientific history of **lodine-131** (I-131), a radioisotope that became a cornerstone of nuclear medicine. We will explore the initial production methods, the first clinical applications in thyroid physiology and disease, and the experimental protocols that laid the groundwork for modern radiopharmaceutical therapy and diagnostics. This document is intended for researchers, scientists, and drug development professionals interested in the foundational science of nuclear medicine.

## **Discovery and Fundamental Properties**

**lodine-131**, a radioisotope of iodine with a half-life of approximately 8 days, was discovered in 1938 by Glenn T. Seaborg and John J. Livingood at the University of California, Berkeley.[1] Their pioneering work in the university's radiation laboratory opened the door to a new era of medical tracers and targeted radionuclide therapies.[1]

The significance of I-131 lies in its unique decay properties and its biological interaction with the thyroid gland. It decays via beta emission, which is responsible for its therapeutic effect, and also emits gamma radiation, allowing for external detection and imaging.[2] This dual nature made it an ideal candidate for both diagnosing and treating thyroid disorders.

### **Quantitative Data Summary**



The following table summarizes the key physical and radiological properties of **lodine-131**.

Property	Value
Half-life	8.02 days
Primary Decay Mode	Beta-minus (β-)
Beta Energy (Max)	0.606 MeV
Principal Gamma Energy	364 keV
Decay Product	Xenon-131 (stable)
Specific Activity	4.6 x 10^5 Ci/g

## Experimental Protocols: From Production to Clinical Application

The journey of **lodine-131** from a laboratory curiosity to a clinical tool involved innovative experimental work in both physics and medicine. The following sections detail the methodologies employed in its initial production and first therapeutic uses.

## Production of Iodine-131: The Berkeley Cyclotron Experiments

The initial production of **lodine-131** by Seaborg and Livingood was achieved through the bombardment of tellurium with deuterons in a cyclotron. While the original 1938 publication in Physical Review provides the foundational announcement, later accounts and reconstructions of their work allow for a detailed description of the likely experimental protocol.

Objective: To produce a radioactive isotope of iodine with a half-life suitable for biological studies.

#### Materials and Equipment:

- 37-inch cyclotron at the University of California, Berkeley
- Tellurium target (likely elemental tellurium)

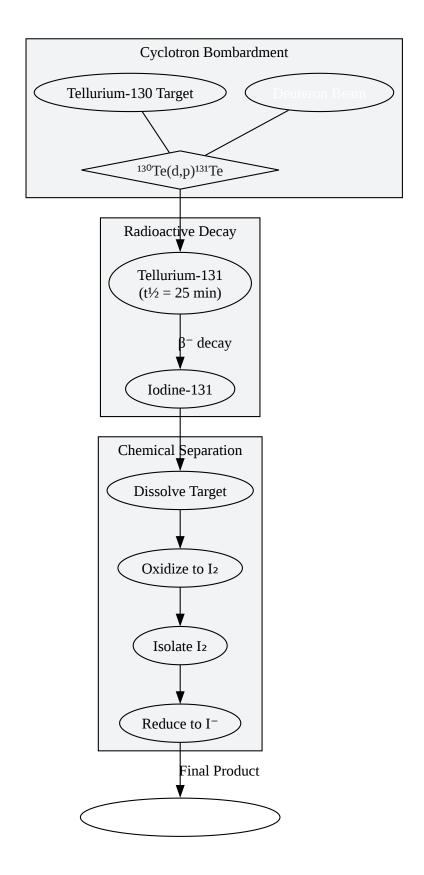


- Deuteron beam
- Chemical separation apparatus (glassware, reagents)
- Electroscope for measuring radioactivity

#### Methodology:

- Target Preparation: A target of elemental tellurium was prepared and mounted for bombardment within the cyclotron.
- Cyclotron Bombardment: The tellurium target was bombarded with a beam of deuterons. The key nuclear reaction for the production of the precursor to I-131 was:  $^{130}$ Te +  $^{2}$ H  $\rightarrow$   $^{131}$ Te +  $^{1}$ p
- Radioactive Decay: The resulting Tellurium-131 ( $^{131}$ Te) is unstable and decays with a half-life of 25 minutes via beta emission to **lodine-131**:  $^{131}$ Te  $\rightarrow$   $^{131}$ I +  $\beta$ <sup>-</sup>
- Chemical Separation: Following bombardment, the tellurium target was dissolved, and the
  minute quantities of radioactive iodine were chemically separated. This likely involved the
  following steps: a. Dissolution of the tellurium target in an appropriate acid. b. Oxidation of
  iodide to elemental iodine. c. Distillation or solvent extraction to isolate the elemental iodine
  from the tellurium solution. d. Reduction of the elemental iodine back to iodide to prepare it in
  a form suitable for biological use.
- Activity Measurement: The radioactivity of the resulting lodine-131 sample was measured
  using an electroscope to determine its half-life and characterize its radiation.





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## First Therapeutic Use of Radioiodine: The Work of Dr. Saul Hertz

In the early 1940s, Dr. Saul Hertz at Massachusetts General Hospital, in collaboration with physicist Arthur Roberts from MIT, pioneered the therapeutic use of radioiodine for hyperthyroidism.[3][4] Their work, culminating in a landmark 1946 publication in the Journal of the American Medical Association, detailed the first successful treatments.[3][4]

Objective: To treat hyperthyroidism by targeting the overactive thyroid gland with radioiodine.

#### Materials and Equipment:

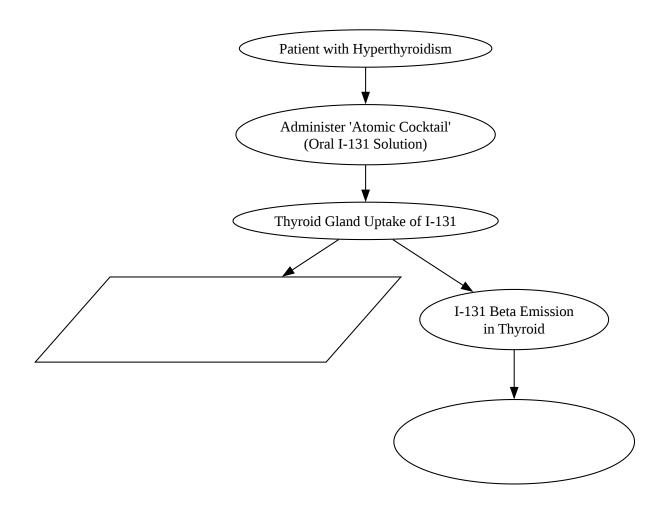
- Radioiodine (a mixture of I-130 and I-131) produced by a cyclotron.
- "Atomic cocktail": Radioiodine in a solution of water for oral administration.
- Geiger-Müller counter for external measurement of thyroid uptake.
- Lead shielding to collimate the detector.

#### Methodology:

- Patient Selection and Preparation: Patients with diagnosed hyperthyroidism were selected.
   No specific dietary preparation, such as a low-iodine diet, was standard at this early stage.
- Dosage and Administration: a. A predetermined dose of radioiodine was prepared in a liquid form, famously termed the "atomic cocktail." b. The patient would drink the radioiodine solution.
- Thyroid Uptake Measurement: a. At various time points after administration, a Geiger-Müller counter was used to measure the amount of radioactivity in the patient's thyroid gland. b.
   The counter was typically placed at a fixed distance from the patient's neck to ensure consistent measurement geometry. c. Measurements were often compared to a standard dose measured in a "phantom" (a model simulating the neck) to calculate the percentage of the administered dose taken up by the thyroid.



 Clinical Follow-up: Patients were monitored over subsequent weeks and months for clinical signs of improvement in their hyperthyroid symptoms.



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## **Signaling Pathways and Biological Basis**

The efficacy of **lodine-131** in thyroid-related applications is entirely dependent on the gland's natural physiological pathway for iodine uptake and utilization in the synthesis of thyroid hormones.



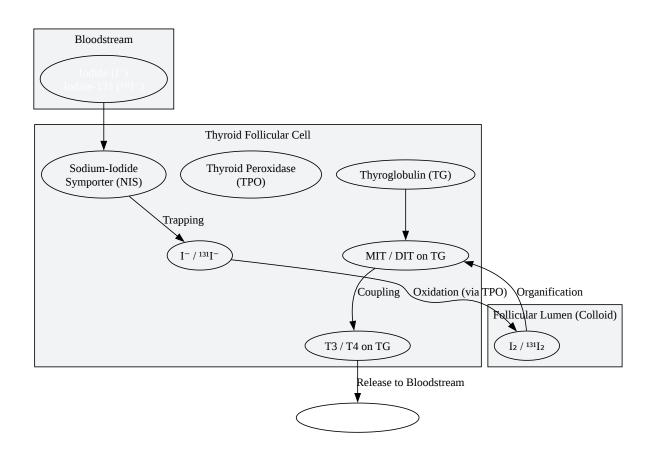
### Foundational & Exploratory

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The process begins with the trapping of iodide from the bloodstream by thyroid follicular cells via the sodium-iodide symporter (NIS). Once inside the cell, the iodide is transported to the apical membrane where it is oxidized by thyroid peroxidase (TPO) and incorporated into thyroglobulin, a protein rich in tyrosine residues. This process, known as organification, leads to the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT). These iodinated tyrosines are then coupled to form the thyroid hormones triiodothyronine (T3) and thyroxine (T4), which remain stored in the colloid of the thyroid follicle until they are released into the circulation.

Because the thyroid gland does not distinguish between stable iodine and radioactive **lodine-131**, the radioisotope follows the same metabolic pathway. This selective uptake and concentration of I-131 within the thyroid tissue allows for targeted radiation delivery.





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### Conclusion

The discovery of **lodine-131** and its rapid application in medicine represent a paradigm shift in the understanding and treatment of thyroid disease. The pioneering work of scientists like Seaborg, Livingood, and Hertz not only established the field of nuclear medicine but also introduced the concept of targeted radionuclide therapy, a principle that continues to be a



vibrant area of research and development today. The experimental protocols developed in these early years, though rudimentary by modern standards, were foundational to the sophisticated diagnostic and therapeutic procedures that benefit countless patients worldwide. This in-depth look at the origins of I-131 serves as a testament to the power of interdisciplinary collaboration between physics, chemistry, and medicine.

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### References

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